An In-depth Technical Guide to 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: Molecular Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: Molecular Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, a heterocyclic compound of interest in synthetic and medicinal chemistry. The bicyclo[3.1.0]hexane framework, a conformationally restricted isostere of cyclohexane, imparts unique stereochemical and electronic properties, making its derivatives attractive scaffolds in drug discovery.[1][2] This document will delve into the molecular structure, physicochemical properties, and potential synthetic pathways of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane core is a recurring motif in a variety of biologically active molecules and has been successfully employed in the design of therapeutic agents.[1][2] Its rigid structure, which can be likened to a "perpetual boat" conformation of cyclohexane, allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] Unlike its flexible cyclohexane counterpart, the bicyclo[3.1.0]hexane system avoids the complexities of conformational isomerism, a desirable trait in rational drug design. This guide focuses on a specific derivative, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, exploring its unique features and potential applications.
Molecular Structure and Conformation
The molecular structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is characterized by a fused five-membered tetrahydrofuran ring and a three-membered cyclopropane ring, which also contains an epoxide. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the molecule's overall conformation and reactivity.
Core Bicyclic System
The bicyclo[3.1.0]hexane system inherently possesses a boat-like conformation for the five-membered ring, a feature that has been confirmed through various spectroscopic and computational studies on related systems.[3][4] This contrasts with the chair conformation typically favored by unstrained six-membered rings.[5] The fusion of the cyclopropane ring locks the five-membered ring into this rigid conformation.
Substituent Effects
The two methyl groups at the C2 position and the oxygen atoms within the bicyclic framework significantly influence the molecule's electronic and steric properties. The oxygen atoms introduce polarity and potential hydrogen bond accepting sites, which can be critical for biological interactions. The gem-dimethyl group can provide a steric shield, potentially directing the approach of reagents in chemical reactions and influencing binding to target proteins.
Below is a diagram illustrating the core molecular structure:
Caption: Molecular structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.
Physicochemical Properties
While detailed experimental data for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is not extensively published, we can infer its general properties based on its structure and data from its parent compound, 3,6-Dioxabicyclo[3.1.0]hexane, and other analogs.
| Property | Value/Information | Source |
| CAS Number | 134706-40-4 | [6] |
| Molecular Formula | C₆H₁₀O₂ | [6] |
| Molecular Weight | 114.14 g/mol | [6] |
| Physical Form | Expected to be a liquid at room temperature. | [6] |
| Boiling Point | The parent compound, 3,6-Dioxabicyclo[3.1.0]hexane, has a boiling point of 144 °C. The dimethyl derivative is expected to have a similar or slightly higher boiling point. | [7] |
| Solubility | Expected to be soluble in common organic solvents. | General chemical principles |
| Safety | The parent compound is flammable and can cause eye and respiratory irritation. Similar precautions should be taken with the dimethyl derivative. | [7] |
Synthesis and Characterization
Proposed Synthetic Approach
A potential route could involve the epoxidation of a corresponding unsaturated precursor, 2,2-dimethyl-3-oxabicyclo[3.1.0]hex-6-ene. The synthesis of this precursor would be a key step. Alternatively, an intramolecular cyclization of a suitably functionalized cyclopentene derivative could be explored.
A relevant example is the scalable synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an intermediate for the HIV capsid inhibitor lenacapavir.[8] This multi-step synthesis starts from (R)-epichlorohydrin and involves a telescoped process to construct the bicyclic ketone core.[8] A similar strategic approach could be adapted for the synthesis of our target molecule.
The following diagram outlines a conceptual synthetic workflow:
Caption: Conceptual synthetic strategies for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.
Characterization Techniques
Once synthesized, the structure and purity of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity and stereochemistry of the molecule. The rigid bicyclic framework would lead to a well-defined set of coupling constants, providing valuable information about the dihedral angles between protons.[3]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O stretching frequencies for the ether and epoxide functionalities, as well as C-H stretching and bending vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern could also offer structural clues.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be useful for assessing the purity of the synthesized compound and for analyzing reaction mixtures during synthesis development.[8]
Reactivity and Potential Applications
The reactivity of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is expected to be dominated by the strained epoxide ring. This functionality is susceptible to ring-opening reactions under both acidic and basic conditions, providing a handle for further functionalization.
Epoxide Ring-Opening Reactions
The epoxide can be opened by a variety of nucleophiles, leading to the introduction of new functional groups at the C6 and C1 positions. The regioselectivity of this ring-opening will be influenced by the reaction conditions and the nature of the nucleophile. For instance, in related 6-oxabicyclo[3.1.0]hexane systems, intramolecular epoxide ring-opening is a known reaction pathway, particularly with nucleophilic neighboring groups.[9]
The following diagram illustrates the general concept of nucleophilic epoxide opening:
Caption: General scheme for the nucleophilic ring-opening of the epoxide.
Applications in Drug Discovery and Organic Synthesis
The bicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry.[1][2] Derivatives have been investigated as antagonists for various receptors and as enzyme inhibitors.[10][11] The rigid nature of the scaffold allows for the presentation of pharmacophoric groups in a well-defined spatial arrangement, which can lead to high potency and selectivity.
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, with its combination of a rigid core and a reactive epoxide handle, could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The gem-dimethyl group can also be a desirable feature, as it can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.
Conclusion
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane represents an intriguing molecular scaffold with potential for applications in both synthetic and medicinal chemistry. While specific experimental data for this compound remains scarce in the public domain, its structural features and the well-documented chemistry of the bicyclo[3.1.0]hexane core provide a strong foundation for future research. The insights provided in this guide regarding its structure, properties, and potential synthetic and reactive pathways are intended to stimulate further investigation into this and related heterocyclic systems, ultimately contributing to the development of novel chemical entities with valuable applications.
References
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Nunes de Souza, A. et al. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Org. Process Res. Dev.2024 . Available from: [Link]
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Kharb, R. et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein J. Org. Chem.2022 , 18, 834-842. Available from: [Link]
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Zhu, L. et al. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Med. Chem. Lett.2012 , 3, 744-748. Available from: [Link]
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Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen2021 , 10, 747-754. Available from: [Link]
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